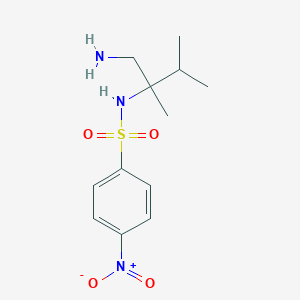![molecular formula C7H6BrN3O B13083143 3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083143.png)
3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Pyrazolo[1,5-a]pyrimidin-5-one: This core scaffold consists of a pyrimidine ring fused with a pyrazole ring. The “5-one” part indicates a ketone functional group at position 5.
3-Bromo-7-methyl: The bromine atom at position 3 and the methyl group at position 7 add further complexity.
Méthodes De Préparation
Synthetic Routes:: One efficient synthetic route involves the Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .
Reaction Conditions:: The Suzuki–Miyaura cross-coupling typically employs a palladium catalyst, an aryl or heteroaryl boronic acid, and a base in an organic solvent. Microwave-assisted reactions have been successful in achieving high yields.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for large-scale production.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The ketone group (5-one) can undergo oxidation reactions.
Substitution: The bromine atom (at position 3) is susceptible to nucleophilic substitution.
Reduction: Reduction of the ketone group or the bromine substituent is feasible.
Bromine sources: for substitution reactions.
Hydride reagents: for reduction.
Oxidizing agents: for oxidation.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding alcohol, while substitution might lead to various aryl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry::
Building Block: Researchers use this scaffold as a building block for designing novel compounds due to its unique structure.
Fluorescent Probes: Some derivatives exhibit interesting fluorescence properties.
CDK2 Inhibition: Recent studies have identified pyrazolo[1,5-a]pyrimidines as novel CDK2 inhibitors with promising anti-proliferative activity against cancer cell lines.
TRK Kinase Inhibitors: Scaffold hopping led to the synthesis of pyrazolo[3,4-b]pyridine derivatives targeting tropomyosin receptor kinases (TRKs).
Drug Discovery: The compound’s unique structure makes it attractive for drug discovery programs.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, possibly related to CDK2 inhibition or other signaling pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, the pyrazolo[1,5-a]pyrimidine scaffold shares features with other fused heterocycles. Its distinct fusion pattern sets it apart from related compounds.
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
3-bromo-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-2-6(12)10-7-5(8)3-9-11(4)7/h2-3H,1H3,(H,10,12) |
Clé InChI |
UIZGXQGUTBPVGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C(C=NN12)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)


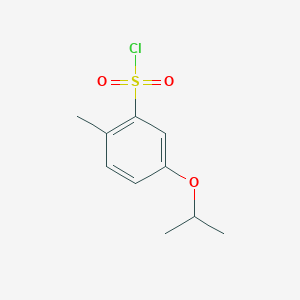

![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13083096.png)
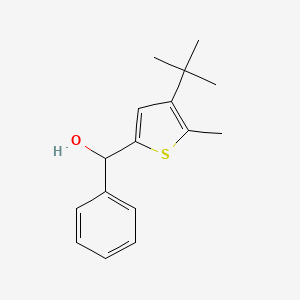
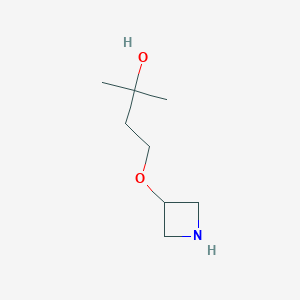
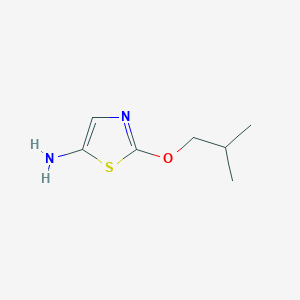

![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)
